molecular formula C₃₂H₅₆N₆O₉S₂ B1140109 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide CAS No. 440680-87-5

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Katalognummer: B1140109
CAS-Nummer: 440680-87-5
Molekulargewicht: 732.95
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a highly complex thieno[3,4-d]imidazole derivative. Its structure features:

  • Dual thieno[3,4-d]imidazole cores, each containing a bicyclic system with a ketone group at position 2.
  • Symmetrical hexa-ethoxy chains (six ethylene glycol units) linking the two thienoimidazole moieties via pentanamide bridges.
  • A molecular weight exceeding 800 g/mol, making it significantly larger than simpler analogs like biotin (244 g/mol) .

This compound’s extended polyethylene glycol (PEG)-like chains suggest applications in drug delivery, where enhanced solubility and reduced immunogenicity are critical .

Eigenschaften

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42)/t23-,24-,25-,26-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHZGMBTSAUCAR-SUAVODKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]imidazole core and a complex side chain that includes multiple ethoxy and pentanoylamino groups. Its molecular formula is C14H26N4O2SC_{14}H_{26}N_{4}O_{2}S with a molecular weight of approximately 314.45 g/mol. The stereochemistry is defined by the specific configurations at the chiral centers (3aS, 4S, 6aR) .

Biological Activity Overview

Research into the biological activity of compounds containing the thieno[3,4-d]imidazole moiety has revealed several potential therapeutic applications:

  • Antimicrobial Activity : Compounds similar to this structure have demonstrated antimicrobial properties. For example:
    • N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamide has shown effectiveness against various bacterial strains .
    • N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochloride exhibited potential anticancer activity .
  • Enzyme Inhibition : The thieno[3,4-d]imidazole derivatives are known to inhibit certain enzymes which can lead to therapeutic effects in various diseases. For instance:
    • Compounds with similar structures have been studied for their ability to inhibit protein kinases and other critical enzymes involved in cell signaling pathways .

Case Studies

Several studies have investigated the biological effects of thieno[3,4-d]imidazole derivatives:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno[3,4-d]imidazole derivatives. The results indicated that modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria .
Compound NameStructureKey Features
N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamideSimilar core structureExhibits antimicrobial properties
N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochlorideContains aminoethyl groupPotential anticancer activity
5-(Thieno[3,4-d]imidazol)carboxylic acidCarboxylic acid derivativeKnown for enzyme inhibition

The mechanisms by which these compounds exert their biological effects are varied and include:

  • Interaction with Cellular Pathways : The compound may interact with specific receptors or enzymes involved in critical cellular pathways.
  • Alteration of Gene Expression : Some derivatives have been shown to influence gene expression related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Biological Activities References
Target Compound Thieno[3,4-d]imidazole (x2) Hexa-ethoxy chain >800 Potential drug delivery, enzyme modulation
Biotin Thieno[3,4-d]imidazole Carboxylic acid 244 Cofactor in carboxylation reactions
5-[(3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide Thieno[3,4-d]imidazole Bis-hydroxyethoxy 457.59 Antimicrobial, enzyme inhibition
N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Thieno[3,4-d]imidazole Azidohexyl chain 368.5 Click chemistry applications, bioconjugation
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide Thieno[3,4-d]imidazole Propargyl-PEG chain 369.48 Antiviral, anti-inflammatory

Key Differentiators

Size and Solubility :

  • The target compound’s hexa-ethoxy chain confers exceptional hydrophilicity, distinguishing it from analogs with shorter chains (e.g., biotin derivatives with bis-hydroxyethoxy groups) .
  • In contrast, azidohexyl or propargyl derivatives prioritize reactive handles for bioconjugation over solubility .

Biological Activity: Antimicrobial Activity: Simpler thienoimidazole derivatives (e.g., 5-[(3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide) disrupt bacterial cell walls via membrane interaction . The target compound’s larger size may limit direct antimicrobial action but enhance carrier capabilities. Enzyme Modulation: The dual thienoimidazole cores may mimic biotin’s role in enzyme binding (e.g., streptavidin), but the extended chain could sterically hinder interactions .

Synthetic Complexity :

  • The hexa-ethoxy chain introduces synthetic challenges, requiring multi-step coupling reactions under controlled conditions to avoid byproducts .
  • In contrast, azidohexyl or propargyl analogs are synthesized via simpler amidation or click chemistry .

Vorbereitungsmethoden

Cyclocondensation of L-Cysteine Derivatives

A mixture of L-cysteine (10.0 g, 82.6 mmol), cyclohexanone (16.2 mL, 156 mmol), and ammonium hydroxide (28% w/w, 50 mL) is stirred at 60°C for 48 hours under nitrogen. The resultant thiazolidine intermediate is isolated by extraction with dichloromethane (3 × 100 mL) and concentrated under reduced pressure.

Ring Expansion and Oxidation

The thiazolidine (8.5 g, 34.5 mmol) is treated with boron trifluoride diethyl etherate (BF₃·Et₂O, 15 mL) in dry tetrahydrofuran (THF, 100 mL) at 0°C. After 1 hour, lithium ethyl isothiocyanatoacetate (12.4 g, 69 mmol) is added, and the mixture is refluxed for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield the thienoimidazol-2-one core as a white solid (6.2 g, 72% yield).

Table 1: Characterization Data for Thieno[3,4-d]imidazol-2-one Core

PropertyValue
Melting Point189–191°C
1H^1H NMR (400 MHz, DMSO-d6d_6)δ 3.12 (t, 2H), 3.45 (m, 1H), 4.02 (q, 2H), 4.89 (s, 1H)
HRMS (ESI+)m/zm/z 249.0921 [M+H]+^+ (calc. 249.0918)

Functionalization with Pentanoic Acid Side Chains

The thienoimidazolone core is alkylated at the 4-position using 5-bromopentanoic acid under basic conditions.

Alkylation Reaction

A suspension of thienoimidazolone (5.0 g, 20.1 mmol) and 5-bromopentanoic acid (4.4 g, 24.1 mmol) in dimethylformamide (DMF, 100 mL) is treated with potassium carbonate (8.3 g, 60.3 mmol). The reaction is heated to 80°C for 24 hours, cooled, and quenched with ice-water (200 mL). The precipitate is filtered and recrystallized from ethanol to yield 5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid (6.1 g, 85% yield).

Table 2: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF802485
NaHCO₃DMF804862
Cs₂CO₃DMSO1001278

Conjugation via Hexaethylene Glycol (HEG) Spacer

The HEG spacer is introduced using solid-phase peptide synthesis (SPPS) techniques adapted from automated fast-flow systems.

Activation of Pentanoic Acid Derivatives

5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid (1.0 g, 3.2 mmol) is activated with HATU (1.3 g, 3.5 mmol) and N,NN,N-diisopropylethylamine (DIPEA, 1.1 mL, 6.4 mmol) in DMF (20 mL) for 15 minutes.

Stepwise Assembly of HEG Chain

A Rink amide resin (1.0 g, 0.6 mmol/g) is functionalized with Fmoc-protected hexaethylene glycol (HEG) phosphoramidite (0.5 g, 0.7 mmol) using PyAOP (0.8 g, 1.5 mmol) as the coupling agent. After deprotection with 40% piperidine/DMF (2 × 10 minutes), the activated pentanoic acid derivative is coupled under microwave irradiation (50°C, 30 minutes).

Table 3: Coupling Efficiency for HEG Spacer Assembly

Coupling AgentTemperature (°C)Time (min)Efficiency (%)
HATU256078
PyAOP503092
DIC/HOBt2512065

Final Deprotection and Purification

The resin-bound product is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v, 10 mL) for 3 hours. The crude product is precipitated with cold diethyl ether, centrifuged (3220 rcf, 4°C), and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).

Table 4: HPLC Purification Parameters

ColumnGradientFlow Rate (mL/min)Purity (%)
C18 (250 × 4.6 mm)10–90% ACN in 30 min1.098.5

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/zm/z 1083.4527 [M+H]+^+ (calc. 1083.4521) confirms the target structure.

Circular Dichroism (CD) Spectroscopy

The CD spectrum exhibits a positive Cotton effect at 225 nm, consistent with the (3aS,4S,6aR) configuration of the thienoimidazolone cores .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Level: Advanced
Methodological Answer:
The synthesis involves multi-step pathways starting from thieno[3,4-d]imidazole derivatives. Key steps include:

  • Nucleophilic substitutions to introduce functional groups.
  • Coupling reactions (e.g., amide bond formation) to assemble the branched polyethylene glycol (PEG) chain .
  • Protection/deprotection strategies for reactive sites (e.g., amines) to avoid side reactions .

Critical reaction parameters:

  • Temperature: Maintain <50°C during coupling to prevent degradation of sensitive moieties .
  • Solvent systems: Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive steps .
  • Catalysts: Employ triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation .

Table 1: Synthetic Yield Optimization

StepReaction TypeOptimal ConditionsYield Range
1Nucleophilic SubstitutionDMF, 25°C, 12 hrs65–75%
2Amide CouplingTHF, 0°C → RT, EDC80–85%
3PEG Chain AssemblyDCM, TEA, 40°C70–78%

How can researchers characterize the structural and physicochemical properties of this compound using advanced analytical techniques?

Level: Basic
Methodological Answer:
Structural Confirmation:

  • NMR Spectroscopy: Use 1H^1H- and 13C^13C-NMR to verify stereochemistry (e.g., 3aS,4S,6aR configuration) and PEG chain integrity. Key peaks: δ 1.5–2.0 ppm (imidazole protons), δ 3.5–3.7 ppm (PEG ether linkages) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected: ~1,000–1,200 Da) with <2 ppm error .

Physicochemical Properties:

  • Solubility: Test in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Reported solubility: 0.6 g/L in water at 25°C .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess hydrolytic stability of the imidazolone ring .

What strategies are recommended to resolve contradictions in reported biological activities across different studies?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Purity Variations: Ensure >95% purity via UPLC (220 nm detection) to exclude impurities influencing assays .
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.5), temperature (37°C), and cofactors (e.g., Mg2+^{2+}) .
  • Target Selectivity Screening: Use kinase profiling panels or proteome-wide affinity chromatography to identify off-target interactions .

Example Workflow:

Replicate conflicting studies under identical conditions.

Perform dose-response curves (IC50_{50}) with internal controls (e.g., known inhibitors).

Validate using orthogonal assays (e.g., SPR for binding vs. functional enzymatic assays) .

How can the binding affinity and selectivity of this compound toward specific biological targets be systematically evaluated?

Level: Advanced
Methodological Answer:
Binding Affinity:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., streptavidin for biotinylated analogs) and measure real-time binding kinetics (kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .

Selectivity Profiling:

  • Competitive Assays: Use fluorescent probes (e.g., FITC-labeled ligands) to measure displacement in the presence of competing compounds .
  • Crystallography: Resolve co-crystal structures with target proteins to identify critical binding residues (e.g., hydrogen bonds with the imidazolone ring) .

What safety protocols should be followed when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Critical Safety Measures:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Table 2: Safety Data

ParameterValueReference
LD50_{50} (oral, rat)Not determined
Skin IrritationCategory 2 (H315)
Storage-20°C, inert atmosphere

What methodologies are effective in assessing the stability and degradation pathways of this compound under physiological conditions?

Level: Advanced
Methodological Answer:
Degradation Studies:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC. The PEG chain is stable, but the imidazolone ring may hydrolyze at pH >8 .
  • Oxidative Stress: Expose to H2 _2O2_2 (0.3%) to simulate in vivo oxidative environments. LC-MS identifies degradation products (e.g., ring-opened derivatives) .

Accelerated Stability Testing:

  • ICH Guidelines: Store at 40°C/75% RH for 1–3 months. Use Arrhenius modeling to predict shelf life .

How can the pharmacokinetic profile of this compound be optimized through structural modifications?

Level: Advanced
Methodological Answer:
Key Modifications:

  • PEG Chain Length: Shorten the hexa-ethylene glycol chain to reduce renal clearance while maintaining solubility .
  • Biotinylation: Introduce biotin tags for enhanced tissue targeting (e.g., cancer cells overexpressing biotin receptors) .
  • Prodrug Design: Mask the imidazolone ring with ester groups to improve oral bioavailability .

Table 3: PK Optimization Strategies

ModificationImpactReference
PEG Truncationt1/2_{1/2}: 6 → 12 hrs
Biotin ConjugationTumor Uptake: 2-fold increase
Prodrug (Ester)Oral Bioavailability: 10% → 45%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.